Carboxymethoxyamine-d2 Hemihydrochloride
Description
Carboxymethoxyamine-d2 Hemihydrochloride (CAS: 1246817-66-2) is a stable isotope-labeled analog of Carboxymethoxyamine Hemihydrochloride (CAS: 2921-14-4), where two hydrogen atoms are replaced with deuterium ([2H] or D). Its molecular formula is C₂H₃D₂NO₃·½HCl, with a molecular weight of 111.33 g/mol . The unlabeled parent compound, also known as Aminooxyacetic acid hemihydrochloride (AOAA), is a well-characterized inhibitor of the malate-aspartate shuttle (MAS) and GABA transaminase (GABA-T). AOAA disrupts mitochondrial energy metabolism by blocking the transfer of reducing equivalents between the cytosol and mitochondria, leading to suppressed oxidative phosphorylation and reduced reactive oxygen species (ROS) production .
The deuterated form, this compound, is primarily used in research as an internal standard or metabolic tracer in mass spectrometry-based assays, enabling precise quantification of the unlabeled compound in biological matrices . Its isotopic labeling minimizes interference from endogenous compounds, enhancing analytical accuracy in pharmacokinetic or metabolic studies.
Properties
IUPAC Name |
2-aminooxy-2,2-dideuterioacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRKYASMKDDGHT-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-66-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Deuterium Incorporation via Nucleophilic Substitution
A widely adopted method involves the reaction of deuterated hydroxylamine (ND₂OD) with chloroacetic acid-d₂ (ClCD₂COOD) under alkaline conditions:
Key Parameters :
-
Temperature : 0–5°C to minimize hydrolysis of the chloroacetic acid derivative.
-
Solvent : Deuterium oxide (D₂O) to enhance isotopic purity.
The crude product is acidified with hydrochloric acid to form the hemihydrochloride salt, isolated via freeze-drying with a reported yield of 68–72% .
Isotopic Exchange Using Catalytic Deuteration
An alternative approach employs deuterium gas (D₂) in the presence of a palladium catalyst to deutero-reduce a precursor such as glyoxylic acid oxime :
Optimization Considerations :
-
Catalyst Loading : 5% Pd/C at 10% w/w of substrate.
-
Pressure : 3–5 bar D₂ to drive equilibrium toward deuteration.
-
Post-Reaction Treatment : Filtration and recrystallization from ethanol-D₂O mixtures to achieve ≥98% isotopic enrichment .
Purification and Analytical Validation
Chromatographic Separation
Post-synthetic purification typically involves:
-
Ion-Exchange Chromatography : Using Dowex 50WX8 resin to remove unreacted starting materials.
-
Reverse-Phase HPLC : C18 column with isocratic elution (0.1% TFA in H₂O:MeOH = 95:5).
Typical Purity Metrics :
| Parameter | Value | Method |
|---|---|---|
| Chemical Purity | ≥99.0% | HPLC-UV (220 nm) |
| Isotopic Purity | ≥98.5% | HRMS (ESI+) |
| Chloride Content | 16.2–16.8% | Potentiometric Titration |
Industrial-Scale Production Challenges
Scaling the synthesis introduces complexities:
-
Cost of Deuterated Reagents : ND₂OD and ClCD₂COOD are 10–15× more expensive than protiated analogs.
-
Waste Management : D₂O-contaminated byproducts require specialized disposal.
-
Regulatory Compliance : Documentation of isotopic purity per ICH Q3D guidelines for elemental impurities.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Isotopic Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98.5 | High | Moderate |
| Catalytic Deuteration | 65 | 99.1 | Very High | Low |
Chemical Reactions Analysis
Types of Reactions
Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler deuterated compounds .
Scientific Research Applications
Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. In metabolic studies, the compound acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. It binds to specific enzymes and substrates, providing insights into metabolic pathways and their regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Carboxymethoxyamine-d2 Hemihydrochloride with its unlabeled counterpart and structurally/functionally related compounds:
Key Comparison Points:
Isotopic Labeling vs. Non-Labeled Form The deuterated form serves as an analytical tool for tracking the unlabeled compound, leveraging deuterium's kinetic isotope effect to improve metabolic stability and detection sensitivity . The unlabeled AOAA is biologically active, with demonstrated efficacy in suppressing osteoclast differentiation (IC₅₀ ≈ 0.4 mM in vitro) and rescuing bone loss in ovariectomized mice .
Structural Analogs Methoxyamine Hydrochloride shares the aminooxy (-ONH₂) group but lacks the carboxymethyl moiety. It is used in organic synthesis (e.g., DNA adduct studies) rather than metabolic inhibition .
Functional Analogs No direct MAS/GABA-T inhibitors are described in the provided evidence. However, AOAA’s mechanism contrasts with other mitochondrial inhibitors (e.g., rotenone), which target electron transport chain complexes directly .
Research Findings:
- AOAA in Osteoclast Studies : At 0.4 mM, AOAA reduces osteoclast formation by 60–70% and suppresses resorption pit formation by 50% in vitro .
- AOAA in Pain Models : AOAA (10–20 mg/kg) attenuates sodium channel sensitization in dorsal root ganglia, reducing hyperexcitability in lumbar disc herniation models .
Biological Activity
Carboxymethoxyamine-d2 hemihydrochloride (CMO) is a compound that has garnered attention for its biological activities, particularly in the context of metabolic processes and potential therapeutic applications. This article reviews the biological activity of CMO, focusing on its mechanisms of action, effects on various cell types, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 109.30 g/mol
- CAS Number: 2921-14-4
- Melting Point: 156 °C (decomposes)
CMO primarily functions as an inhibitor of the malate-aspartate shuttle (MAS) and the enzyme GABA transaminase (GABA-T). This inhibition is critical in various metabolic pathways, particularly in the modulation of neurotransmitter levels and cellular energy metabolism.
- Inhibition of GABA-T : CMO significantly increases GABA levels in the brain, which is crucial for neurotransmission and has implications for conditions such as epilepsy and anxiety disorders .
- Cell Cycle Regulation : In vitro studies have shown that CMO treatment leads to an increase in cells arrested in the G0/G1 phase of the cell cycle, with a corresponding decrease in cells in the S and G2/M phases. This suggests a potential role in cancer therapy by inhibiting cell proliferation .
In Vitro Studies
A series of studies have examined the effects of CMO on various cell lines:
- C6 Glioma Cells : Treatment with CMO resulted in a dose-dependent decrease in cell viability, with significant increases in early-stage apoptosis and necrosis observed at concentrations of 1 mM and 5 mM. The compound was found to induce aging-related changes in cellular morphology and function .
- Choriocarcinoma Cell Lines (BeWo, JAR) : CMO has been shown to influence steroidogenesis in these cell lines. For instance, it increased progesterone and estradiol production dose-dependently, suggesting its role in regulating hormone synthesis .
In Vivo Studies
In animal models, CMO administration led to rapid accumulation of GABA in the cerebellum and whole brain. The maximal levels were reached within 2 to 6 hours post-injection, indicating a strong pharmacokinetic profile that supports its use as a therapeutic agent .
Case Study 1: Neuroprotective Effects
A study involving mice demonstrated that administration of CMO significantly reduced seizure activity induced by chemical convulsants. The rapid increase in brain GABA levels was correlated with reduced neuronal excitability, highlighting its potential as a neuroprotective agent against excitotoxicity .
Case Study 2: Cancer Therapeutics
In another study, CMO was tested on human breast cancer cell lines where it exhibited potent anti-proliferative effects. The results indicated that CMO could serve as a candidate for adjunctive therapy in breast cancer treatment by modulating cell cycle dynamics and inducing apoptosis .
Summary Table of Biological Activities
Q & A
Q. What are the recommended analytical methods for characterizing the purity and deuteration level of Carboxymethoxyamine-d2 Hemihydrochloride?
To confirm purity and isotopic labeling (deuteration at two positions), use a combination of:
- Nuclear Magnetic Resonance (NMR) : Compare proton NMR spectra of deuterated and non-deuterated forms to verify substitution sites .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment and detects impurities. For example, the molecular ion [C₄H₉D₂ClN₂O₆]⁺ should exhibit a mass shift of +2 compared to the non-deuterated analog .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (e.g., at 210 nm) to assess chemical purity (>98% as per pharmacopeial standards) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Powder form : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Aqueous solutions : Prepare fresh in deionized water (up to 100 mg/mL solubility) and avoid repeated freeze-thaw cycles. For long-term storage, aliquot and freeze at -80°C for ≤12 months .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the inhibitory effects of this compound on GABA transaminase (GABA-T)?
- In vitro assays : Use purified GABA-T or cell lysates (e.g., from neuronal cultures) with optimized reaction buffers (pH 7.4, 37°C). Measure GABA degradation via spectrophotometric detection of NADH oxidation at 340 nm .
- Dose-response curves : Test concentrations from 0.1–10 mM to determine IC₅₀ values. Include controls with non-deuterated Carboxymethoxyamine hemihydrochloride to assess isotopic effects on potency .
- Cell-based models : Treat GABAergic cell lines (e.g., SH-SY5Y) and quantify intracellular GABA levels via LC-MS. Monitor apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to link enzyme inhibition to phenotypic outcomes .
Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different biological systems?
Discrepancies may arise due to:
- Off-target effects : The compound inhibits both GABA-T and cystathionine β-synthase (CBS). Use genetic knockdown (siRNA) or selective inhibitors (e.g., propargylglycine for CBS) to isolate pathways .
- Cell-type specificity : Test glutamine-dependent vs. glutamine-independent cell lines. For example, high-glutamine glioblastoma cells show greater sensitivity to this compound due to disrupted malate-aspartate shuttle activity .
- Deuterium kinetic isotope effects (KIE) : Compare reaction rates (kcat/KM) of deuterated vs. non-deuterated forms in enzymatic assays to evaluate isotopic impacts on binding or catalysis .
Q. What protocols ensure reproducibility in deuterium tracing studies using this compound?
- Metabolic labeling : Treat cells with deuterated compound (e.g., 1–5 mM for 24–48 hours) and extract metabolites in cold methanol. Use LC-HRMS to track deuterium incorporation into downstream products (e.g., succinate, α-ketoglutarate) .
- Data normalization : Include internal standards (e.g., ¹³C-labeled metabolites) and correct for natural isotopic abundance using software tools like XCalibur or Skyline .
Methodological Best Practices
- Handling deuterated compounds : Use airtight vials and glove boxes to minimize hydrogen-deuterium exchange with ambient moisture .
- Validation of enzyme inhibition : Pair enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
- Ethical compliance : Adhere to institutional biosafety guidelines when handling neuroactive compounds, especially in in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
